1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride is a chemical compound belonging to the class of indazole derivatives. Indazole derivatives are recognized for their diverse biological activities and potential applications in medicinal chemistry, pharmaceuticals, and organic synthesis. This specific compound has garnered attention due to its unique structural features and potential scientific uses, particularly in research settings focused on pharmacological effects and mechanisms of action.
The compound can be synthesized through various methods, with significant interest in its applications within the pharmaceutical industry. It is commercially available from various chemical suppliers, reflecting its relevance in ongoing scientific studies.
1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride is classified as:
The synthesis of 1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride typically involves several key steps:
Industrial production may utilize batch or continuous flow reactors to optimize reaction conditions such as temperature, pressure, and reaction time. Purification techniques like crystallization, distillation, or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of 1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C11H17Cl2N3 |
Molecular Weight | 262.18 g/mol |
IUPAC Name | 1-(1H-indazol-5-yl)-N-methylpropan-2-amine;dihydrochloride |
InChI | InChI=1S/C11H15N3.2ClH/c1-8(12-2)5-9... |
InChI Key | JMWIMASQGFXOGT-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC2=C(C=C1)NN=C2)NC.Cl.Cl |
This structure indicates the presence of an indazole ring fused with a propan-2-yl group and a methylamine moiety, along with two chloride ions associated with the dihydrochloride salt form.
The chemical reactivity of 1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride is influenced by its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry and potential applications in drug development.
The mechanism of action for 1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride involves several biochemical interactions:
The physical properties include:
Key chemical properties are:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties and confirm structural integrity during synthesis.
The potential applications of 1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride include:
This compound's unique structural features make it a valuable candidate for further research into its therapeutic potentials and biological activities.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: